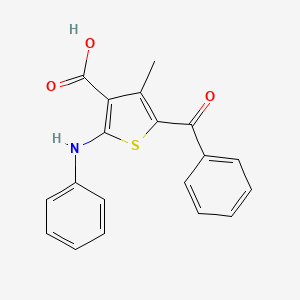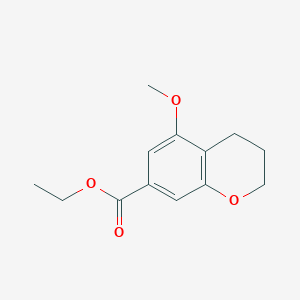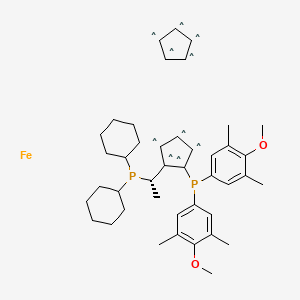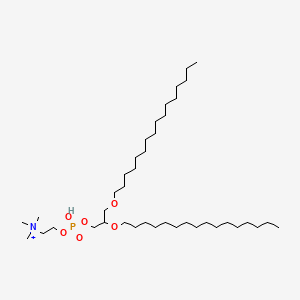
DCPC;L-beta,gamma-Dihexadecyl-alpha-lecithin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DCPC;L-beta,gamma-Dihexadecyl-alpha-lecithin, also known as 1,2-Dihexadecyl-sn-glycero-3-phosphocholine, is a synthetic phospholipid. It is characterized by its two hexadecyl (C16) chains attached to the glycerol backbone via ether linkages, making it a diether phospholipid. This compound is notable for its stability and unique properties compared to natural phospholipids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DCPC;L-beta,gamma-Dihexadecyl-alpha-lecithin typically involves the following steps:
Preparation of Hexadecyl Glycerol: This involves the reaction of glycerol with hexadecyl bromide in the presence of a base such as sodium hydroxide to form hexadecyl glycerol.
Phosphorylation: The hexadecyl glycerol is then phosphorylated using phosphorus oxychloride (POCl3) to introduce the phosphate group.
Choline Addition: Finally, choline chloride is added to the phosphorylated intermediate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent product quality.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
DCPC;L-beta,gamma-Dihexadecyl-alpha-lecithin undergoes various chemical reactions, including:
Oxidation: The ether linkages in the compound can be oxidized under specific conditions.
Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent parts.
Substitution: The phosphate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or alcohols can react with the phosphate group under mild conditions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of aldehydes or carboxylic acids.
Hydrolysis: Hydrolysis results in the formation of glycerol, hexadecanol, and phosphocholine.
Substitution: Substitution reactions can yield various phospholipid derivatives depending on the nucleophile used.
Scientific Research Applications
DCPC;L-beta,gamma-Dihexadecyl-alpha-lecithin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: Employed in the preparation of liposomes for drug delivery and gene therapy.
Medicine: Investigated for its potential in targeted drug delivery systems and as a component in artificial membranes.
Industry: Utilized in the formulation of cosmetics and personal care products due to its stability and biocompatibility.
Mechanism of Action
The mechanism of action of DCPC;L-beta,gamma-Dihexadecyl-alpha-lecithin involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. The compound interacts with membrane proteins and other lipids, modulating their function and activity. Its ether linkages confer resistance to enzymatic degradation, enhancing its stability in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): A natural phospholipid with ester linkages.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): Another natural phospholipid with unsaturated fatty acid chains.
1,2-Dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE): A synthetic phospholipid similar to DCPC but with an ethanolamine head group.
Uniqueness
DCPC;L-beta,gamma-Dihexadecyl-alpha-lecithin is unique due to its ether linkages, which provide enhanced stability compared to ester-linked phospholipids like DPPC and DOPC. This stability makes it particularly useful in applications requiring long-term stability and resistance to hydrolysis.
Properties
Molecular Formula |
C40H85NO6P+ |
|---|---|
Molecular Weight |
707.1 g/mol |
IUPAC Name |
2-[2,3-dihexadecoxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C40H84NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-44-38-40(39-47-48(42,43)46-37-34-41(3,4)5)45-36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/p+1 |
InChI Key |
MWTIGLPPQBNUFP-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


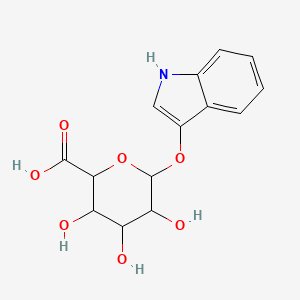
![Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid](/img/structure/B15089051.png)
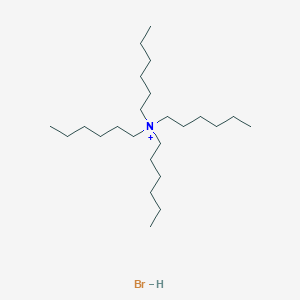
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B15089061.png)
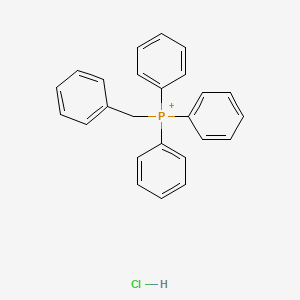

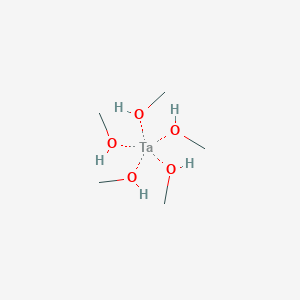

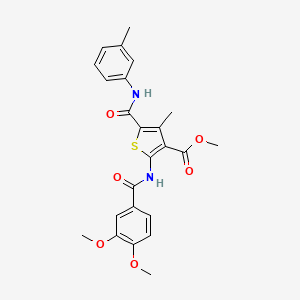
![Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium](/img/structure/B15089091.png)
